molecular formula C8H6F3N3 B1347498 7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 60330-35-0

7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1347498
CAS No.: 60330-35-0
M. Wt: 201.15 g/mol
InChI Key: RLNKCXFTRPDGAP-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable moiety in drug design .

Scientific Research Applications

7-(Trifluoromethyl)-1H-indazol-3-amine has several scientific research applications, including:

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, compounds containing trifluoromethyl groups should be handled with care as they can be potentially hazardous .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, especially considering the importance of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions. The reaction is often carried out in the presence of a base and a catalyst, such as copper or silver salts, to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This can result in the inhibition of enzyme activity, alteration of receptor signaling pathways, or other biochemical effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1H-indazol-3-amine is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, such as enhanced metabolic stability and binding selectivity, which may not be present in other trifluoromethyl-containing compounds .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKCXFTRPDGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355875
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60330-35-0
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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